molecular formula C11H15N3O2 B13297515 [1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol

[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol

Cat. No.: B13297515
M. Wt: 221.26 g/mol
InChI Key: LLIXZXWBPIHVNK-UHFFFAOYSA-N
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Description

[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol is a compound that features a pyrrolidine ring and a pyridine ring, both of which are significant in medicinal chemistry. The compound is known for its potential biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 2-aminopyridine with a suitable carbonyl compound under controlled conditions. The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include TBHP for oxidation, NaBH4 for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like toluene or ethyl acetate .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology

In biological research, the compound is studied for its potential as a pharmacophore in drug discovery. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or infectious diseases .

Industry

In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its versatile reactivity and biological activity make it a valuable intermediate in the synthesis of various commercial products .

Mechanism of Action

The mechanism of action of [1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A compound with a similar pyrrolidine ring structure but lacking the pyridine moiety.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups on the pyrrolidine ring.

    Prolinol: A derivative of pyrrolidine with a hydroxyl group.

Uniqueness

[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol is unique due to the presence of both the pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and the potential for multiple biological interactions, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

(6-aminopyridin-2-yl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone

InChI

InChI=1S/C11H15N3O2/c12-10-5-1-4-9(13-10)11(16)14-6-2-3-8(14)7-15/h1,4-5,8,15H,2-3,6-7H2,(H2,12,13)

InChI Key

LLIXZXWBPIHVNK-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2=NC(=CC=C2)N)CO

Origin of Product

United States

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